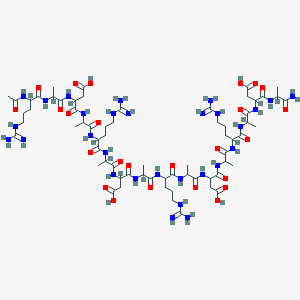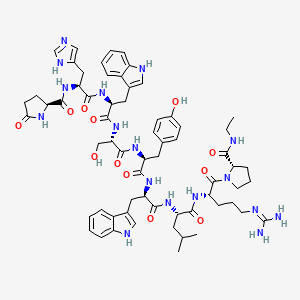
Nuclear pore complex protein Nup98 315-360
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nuclear pore complex protein Nup98 (315-360) is the 315-360 fragment part of the nuclear pore complex (NPC) protein.
Applications De Recherche Scientifique
Role in Oncogenic Processes
Nuclear pore complex proteins (nucleoporins) like Nup98 are integral in regulating nucleocytoplasmic transport across the nuclear membrane. Alterations in NUP genes are linked to various diseases, including cancer. Recent advancements highlight the oncogenic role of nucleoporins in non-hematological malignancies, such as skin, breast, lung, prostate, and colon cancers. Nup98 and others like Nup53, Nup88, Nup160, and Nup214 modulate crucial cellular pathways involved in tumorigenesis, DNA damage response, resistance to apoptosis, and chemotherapy. This positions nucleoporins as potential novel biomarkers and therapeutic targets in treating human tumors (Roy & Narayan, 2019).
Impact on Nuclear Structure and Function
Drugs and biological agents can significantly impact nuclear processes like replication and transcription by affecting the nuclear structure, often revealing structural and functional aspects not otherwise apparent. The nuclear pore complex-lamina of the nuclear matrix is seen as a primary structural element during interphase, crucial for most nuclear processes. Perturbations in the nuclear structure induced by various compounds underscore the validity of the nuclear matrix concept. These perturbations often exhibit uniformity in pattern due to the nuclear matrix, shedding light on the overall functional organization of the nucleus (Brasch, 1990).
Implications in Nucleocytoplasmic Transport Pathways
Nup98 is part of the nuclear pore complex involved in the import and export of proteins and RNAs, mediated by the Importin-β family proteins. These proteins, integral to nucleocytoplasmic transport, are linked to specific cargoes, underlining the regulation and biological significance of these transport pathways. Alterations in the transport pathways can induce changes in cellular physiological states, emphasizing the importance of understanding the regulation and biological functions of these pathways (Kimura & Imamoto, 2014).
Relation with Antioxidant System and Cancer Therapy
Nuclear protein 1 (NUPR1), a part of the nuclear pore complex, is implicated in regulating the antioxidant system. It's activated in cellular stress and exhibits high expression in cancer cells. NUPR1 maintains cancer cell metabolism, conferring resistance to chemotherapeutic agents by regulating mitochondrial function and various antioxidant genes. Understanding the role of NUPR1 in the antioxidant system and its regulation can lead to more effective cancer therapy strategies (Huang, Santofimia-Castaño, & Iovanna, 2021).
Propriétés
Nom du produit |
Nuclear pore complex protein Nup98 315-360 |
|---|---|
Formule moléculaire |
C₁₉₀H₂₈₈N₅₀O₆₄S |
Poids moléculaire |
4328.68 |
Séquence |
One Letter Code: Ac-MGLFGVTQASQPGGLFGTATNTSTGTAFGTGTGLFGQTNTGFGAV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




